molecular formula C20H21ClN8O B2788617 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone CAS No. 2034366-77-1

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

Katalognummer: B2788617
CAS-Nummer: 2034366-77-1
Molekulargewicht: 424.89
InChI-Schlüssel: CXEGYTWEMZHOSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound "(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone" features a hybrid structure combining pyrimidine, azetidine, and piperazine moieties. Key structural attributes include:

  • Azetidine ring: A four-membered saturated ring linked to the pyrimidine, contributing to conformational rigidity compared to larger heterocycles.
  • Piperazine moiety: Substituted with a 2-chlorophenyl group at the 4-position, likely influencing receptor binding affinity and pharmacokinetic properties.

Eigenschaften

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN8O/c21-16-3-1-2-4-17(16)26-5-7-27(8-6-26)20(30)15-10-28(11-15)18-9-19(24-13-23-18)29-14-22-12-25-29/h1-4,9,12-15H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGYTWEMZHOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This suggests that this compound may interact with its targets, possibly cancer cells, and induce changes that lead to programmed cell death.

Biochemical Pathways

Given the potential anticancer activity of this compound, it may be involved in pathways related to cell proliferation and apoptosis. The compound could potentially interfere with the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also have cytotoxic effects, potentially leading to the death of cancer cells.

Biologische Aktivität

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Triazole moiety : Known for its role in enhancing biological activity through interactions with various biological targets.
  • Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
  • Azetidine and piperazine rings : Contribute to the pharmacological profile by affecting solubility and receptor binding.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing triazole and pyrimidine derivatives. For instance, a study evaluating similar triazole-pyrimidine compounds showed significant inhibitory effects against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-Tubercular Activity

The compound's potential as an anti-tubercular agent has been explored in several studies. A notable investigation synthesized a series of related compounds and tested them against Mycobacterium tuberculosis. The most active derivatives exhibited IC90 values ranging from 3.73 to 40.32 µM, indicating promising efficacy . The structure–activity relationship (SAR) analysis emphasized the importance of specific functional groups in enhancing anti-tubercular activity.

Study 1: Synthesis and Evaluation of Triazole Derivatives

In a comprehensive study published in 2020, researchers designed and synthesized a series of triazole-containing compounds, including derivatives similar to our target compound. These were evaluated for their antibacterial activity against Mycobacterium tuberculosis H37Ra. The findings revealed that modifications to the triazole structure significantly influenced the compounds' potency .

CompoundIC50 (µM)IC90 (µM)Activity
6a1.353.73High
6e2.1840.32Moderate

Study 2: In Vitro Cytotoxicity Assessment

Another study assessed the cytotoxicity of similar compounds on human embryonic kidney cells (HEK-293). The results indicated that most tested derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict how the compound interacts with its biological targets. For example, docking simulations demonstrated strong binding affinities to enzymes involved in bacterial cell wall synthesis and metabolic pathways critical for Mycobacterium tuberculosis survival . These interactions are pivotal for understanding the mechanism by which these compounds exert their biological effects.

Wissenschaftliche Forschungsanwendungen

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in pharmacology and biochemistry, highlighting its biological activities, synthesis methods, and structure-activity relationships.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .

Antitumor Activity

The compound has been investigated for its antitumor properties. Certain structural analogs have demonstrated effectiveness against various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. For example, a study on pyrimidine derivatives indicated that modifications to the triazole or piperazine components could enhance cytotoxicity against specific tumor types .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Its interaction with molecular targets like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) has been documented, showing potential for the development of therapeutic agents for conditions such as obesity and metabolic disorders .

Neuropharmacological Effects

Given the piperazine component's known effects on the central nervous system, the compound may exhibit neuropharmacological activities. Preliminary studies suggest potential anxiolytic or antidepressant effects, warranting further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the triazole or piperazine rings can lead to significant changes in activity:

ModificationEffect on Activity
Substituting different groups on the triazole ringVaries antimicrobial potency
Altering piperazine substituentsEnhances neuropharmacological effects

Research has indicated that specific configurations can lead to compounds with improved potency and selectivity against targeted enzymes or receptors .

Analyse Chemischer Reaktionen

Key Reaction Conditions

The synthesis requires careful optimization of reaction parameters to ensure high yields and selectivity. Below are critical reaction conditions derived from analogous syntheses :

Reaction StepReagents/ConditionsPurpose
Triazole-Pyrimidine Coupling Hydrazine hydrate, ethanol, reflux (85°C)Formation of triazole-pyrimidine intermediate
Azetidine Ring Formation Triethoxy methane, 80°C, refluxCyclization to form azetidine ring
Piperazine Substitution Oxalyl chloride, DMF, dichloromethane, room temperatureActivation of carbonyl groups for coupling
Coupling of Azetidine and Piperazine DIPEA, dichloromethane, room temperatureAmide bond formation between azetidin-3-yl and piperazine moieties

Functional Group Transformations

The compound undergoes several functional group transformations during synthesis:

  • Nucleophilic Substitution

    • Chlorine atoms in the pyrimidine or piperazine precursors are replaced by triazole or azetidine groups via nucleophilic aromatic substitution.

  • Cyclization Reactions

    • Azetidine rings are formed through intramolecular cyclization of β-lactam precursors, often facilitated by catalysts like triethoxy methane .

  • Amide Bond Formation

    • The methanone linkage between the azetidine and piperazine units is created via carbonyl coupling, typically using oxalyl chloride or similar reagents.

Stability and Reactivity

  • Hydrolysis : The methanone group may undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

  • Reduction : Triazole rings are generally stable but may react under strong reducing conditions.

  • Oxidation : Piperazine moieties are susceptible to oxidation, potentially leading to N-oxide formation.

Biological Activity Implications

While direct biological data for this compound is limited, its structural features suggest potential applications:

  • Anticancer Activity : Triazole-pyrimidine derivatives often inhibit kinases or DNA-binding proteins .

  • Antimicrobial Effects : Piperazine and azetidine rings may disrupt microbial enzymes.

Research Findings

Synthesis challenges include optimizing ring-closing reactions and ensuring regioselectivity during coupling. Studies on analogous compounds indicate that reaction conditions like solvent choice (e.g., THF or dichloromethane) and catalysts (e.g., DIPEA) critically influence yields .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s uniqueness lies in its azetidine-pyrimidine-triazole scaffold, distinguishing it from related derivatives. Below is a comparative analysis with compounds from the evidence:

Compound Core Structure Key Substituents Physical State Molecular Weight (ESI-MS) Bioactivity
Target Compound Pyrimidine-azetidine-triazole + piperazine 2-Chlorophenyl Not reported Calculated: ~495 g/mol* Not reported
8p () Imidazo-pyridine-triazole + piperazine 4-Methoxy-2-nitrophenyl Solid (mp 104–105°C) Calc: 592.2; Exp: 593.1 Antileishmanial/antitrypanosomal
10a () Imidazo-pyridine + piperazine 4-Propyl-triazole-ethyl Liquid Calc: 454.6; Exp: 455.2 Not specified
11a () Pyrimidine-piperazine 4-Cyclopropyl-sulfonyl Solid Calc: ~480 g/mol† Not reported
Compound 5 () Pyrazole-piperazine Trifluoromethylphenyl Not reported Not reported Not specified

*Estimated based on formula; †Approximated from synthesis details.

Key Observations:
  • Rigidity vs. Flexibility: The azetidine ring in the target compound imposes greater conformational constraint compared to the imidazo-pyridine cores in or the butanone linker in . This may enhance target selectivity but reduce metabolic stability.
  • Physical State : Solid-state derivatives (e.g., 8p, 11a) with defined melting points may offer advantages in crystallinity and formulation over liquid analogs (e.g., 10a) .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is absent, structural analogs demonstrate diverse applications:

  • Antiparasitic Activity: Compounds like 8p exhibit antitrypanosomal activity (IC₅₀ < 10 µM), attributed to their nitroaromatic and triazole motifs . The target’s 2-chlorophenyl group may similarly enhance parasitic enzyme inhibition.
  • CNS Targeting : Piperazine derivatives with trifluoromethylphenyl groups () are explored for serotonin receptor modulation . The target’s chloro-substituted arylpiperazine may confer affinity for dopamine or adrenergic receptors.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrimidine-triazole core via nucleophilic substitution under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) .
  • Step 2 : Azetidine ring functionalization using coupling reagents like EDCI/HOBt in anhydrous DMF .
  • Step 3 : Piperazine-phenyl group conjugation via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl halide intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

Q. How can researchers resolve conflicting NMR data for proton environments in the azetidine and piperazine moieties?

  • Advanced NMR Techniques :

  • Use 2D NMR (e.g., 1^1H-1^1H COSY, HSQC) to differentiate overlapping signals in the azetidine (δ 3.5–4.5 ppm) and piperazine (δ 2.5–3.5 ppm) regions .
  • Compare with analogs like (4-(2-chlorophenyl)piperazin-1-yl)methanone derivatives to identify characteristic splitting patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., JAK2, EGFR) due to the compound’s triazole-pyrimidine pharmacophore .
  • GPCR Binding : Radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D2/D3 receptors) given the 2-chlorophenyl-piperazine motif .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole-pyrimidine core under scale-up conditions?

  • Process Chemistry Strategies :

  • Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .
  • Use flow chemistry for continuous azetidine ring formation, achieving >80% yield with real-time monitoring via inline IR spectroscopy .

Q. What computational methods are suitable for predicting metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4/2D6 liability (e.g., logP >3 increases oxidation risk) .
  • Metabolite ID : Molsoft MetaDrug for simulating phase I/II metabolites (e.g., hydroxylation at the azetidine ring) .
    • Validation : Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How to address contradictory bioactivity data in different cell lines?

  • Troubleshooting Framework :

  • Orthogonal Assays : Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
  • Off-Target Profiling : Use Broad Institute’s Drug Repurposing Hub to screen against 400+ kinases or GPCRs .
  • Solubility Check : Measure kinetic solubility in PBS (pH 7.4) and DMSO to rule out false negatives due to precipitation .

Q. What strategies enhance selectivity for the 2-chlorophenyl-piperazine moiety over off-target receptors?

  • Structure-Activity Relationship (SAR) :

  • Synthesize analogs with substituents at the phenyl ring (e.g., 3-Cl, 4-OCH3_3) and test affinity via radioligand binding .
  • Use molecular docking (AutoDock Vina) to model interactions with dopamine D2 vs. serotonin 5-HT1A_{1A} receptors .
    • Key Finding : Bulkier substituents (e.g., 2-Cl vs. 4-Cl) reduce 5-HT1A_{1A} off-target binding by 40% in analogs .

Q. How to mitigate solubility challenges in aqueous buffers for in vivo studies?

  • Formulation Approaches :

  • Co-Solvent Systems : Use 10% β-cyclodextrin in saline (pH 4.5) to achieve >1 mg/mL solubility .
  • Prodrug Design : Introduce phosphate esters at the azetidine nitrogen for enhanced aqueous solubility (e.g., 5x improvement in prodrug analogs) .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

ParameterMethodExpected ResultReference
Molecular WeightESI-MS[M+H]+^+ m/z = Calculated ± 0.5 Da
Pyrimidine Proton Shifts1^1H NMR (DMSO)δ 8.3–8.6 ppm (doublet, J = 6.5 Hz)
Piperazine Carbon Shifts13^13C NMRδ 45–50 ppm (N-CH2_2-CH2_2-N)

Table 2 : Comparative Bioactivity of Structural Analogs

Analog StructureTarget IC50_{50} (nM)Selectivity Ratio (Target/Off-Target)Reference
Triazole-pyrimidine coreJAK2: 12 ± 210x over EGFR
2-Chlorophenyl-piperazineD2: 8 ± 15x over 5-HT1A_{1A}

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